![molecular formula C13H16ClNO2 B2685812 N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide CAS No. 851398-75-9](/img/structure/B2685812.png)

N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

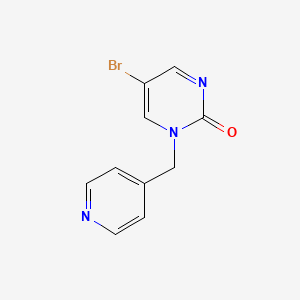

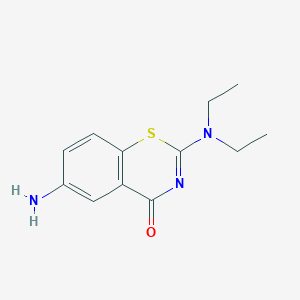

N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide is 1S/C13H16ClNO2/c1-8(2)13(17)15-11-6-4-10(5-7-11)12(16)9(3)14/h4-9H,1-3H3,(H,15,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide is a white to yellow solid . It has a molecular weight of 253.73 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

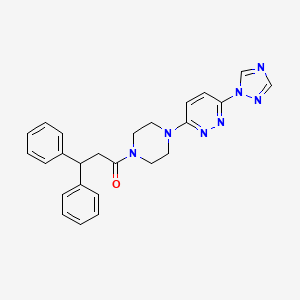

Research has investigated the chemical synthesis and reactions of compounds structurally related to N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide. For instance, the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride has been re-examined, revealing the formation of amines such as N-propylaniline and N-isopropylaniline, with 2-methyl-N-phenylaziridine being an intermediate in the reaction. This study highlights the chemoselective nature of reductions involving chloropropanamide derivatives and provides insights into the mechanistic pathways of these reactions (Vilhelmsen et al., 2008).

Antipathogenic Activity

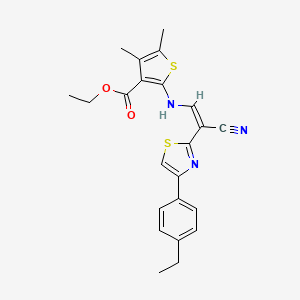

Thiourea derivatives, including those structurally similar to N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide, have been synthesized and evaluated for their antipathogenic activities. These compounds demonstrated significant effects against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. This suggests potential applications of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Polymer Chemistry

A study on the synthesis of poly(N-isopropylacrylamide) using a 2-chloropropionamide derivative as the initiator for atom transfer radical polymerization (ATRP) demonstrated the potential of modifying poly(N-isopropylacrylamide) end-groups through 'click' chemistry. This work illustrates the versatility of chloropropionamide derivatives in polymer chemistry, enabling the adjustment of the thermoresponsive behavior of polymers (Narumi et al., 2008).

Crystal Structure and Phase Transformations

The investigation into polymorphism and phase transformations of compounds structurally related to N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide, such as 2,6-disubstituted N-phenylformamides, sheds light on the influence of hydrogen bonding, chloro-methyl exchange, and intermolecular interactions on the crystal structures and thermal behavior of these compounds. Such studies are crucial for understanding the material properties and for the development of materials with specific crystalline and thermal characteristics (Omondi et al., 2005).

Safety and Hazards

The safety information for N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor .

Eigenschaften

IUPAC Name |

N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-8(2)13(17)15-11-6-4-10(5-7-11)12(16)9(3)14/h4-9H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRRDBOALIKWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2685734.png)

![ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate](/img/structure/B2685735.png)

![2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685736.png)

![2-(2,4-dioxo-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2685739.png)

![2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2685741.png)

![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2685745.png)